Exclusive α-Regioselectivity in Aldol Condensations versus Carboxylic Acid Dianions
The lithium enolate of trimethylsilyl 3-butenoate reacts with aldehydes and saturated ketones at −70 °C to yield exclusively α-condensation products. This contrasts sharply with the dianions derived from the parent unsaturated carboxylic acid (e.g., crotonic or vinyl acetic acid), which generate problematic mixtures of α- and γ-addition products [1]. The TMS ester eliminates the need for diazomethane derivatization for product identification.
| Evidence Dimension | Regioselectivity (α vs. γ addition) in aldol reaction |
|---|---|
| Target Compound Data | Exclusive α-addition (100% α-selectivity) |
| Comparator Or Baseline | Lithium dienolates of crotonic acid or vinyl acetic acid |
| Quantified Difference | Mixtures of α- and γ-adducts observed with comparator; exclusive α-adduct formation with TMS ester |
| Conditions | Lithium enolate formation followed by reaction with aldehydes/ketones at −70 °C |
Why This Matters
This ensures synthetic reproducibility and avoids labor-intensive separation of regioisomers, directly reducing the cost of synthesizing complex β-hydroxy acid targets.
- [1] Bellassoued, M., et al. Exclusive α-Coupling in the Aldol Reaction of Unsaturated Trimethylsilyl Esters: An Efficient and Practical Direct Synthesis of Unsaturated β-Hydroxy Acids. The Journal of Organic Chemistry 2002, 67, 16, 5611–5615. View Source
